Ethambutol

Description

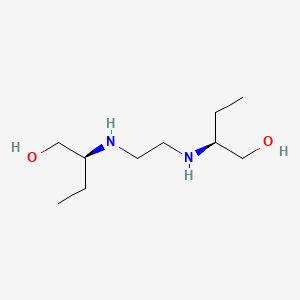

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUTYOVWOVBAKS-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCCNC(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NCCN[C@@H](CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023006, DTXSID901028179 | |

| Record name | Ethambutol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R*,2'R*)-2,2'-(Ethane-1,2-diyldiimino)dibutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethambutol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in chloroform, methylene chloride; less soluble in benzene; sparingly soluble in water, 7.58e+00 g/L | |

| Record name | Ethambutol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHAMBUTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethambutol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals, WHITE, CRYSTALLINE POWDER | |

CAS No. |

74-55-5, 36697-71-9 | |

| Record name | (+)-Ethambutol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethambutol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethambutol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethambutol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R*,2'R*)-2,2'-(Ethane-1,2-diyldiimino)dibutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethambutol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHAMBUTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G167061QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHAMBUTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethambutol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171.5-174.5, 87.5-88.8 °C, 88 °C | |

| Record name | Ethambutol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHAMBUTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethambutol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethambutol's Targeted Strike: A Technical Guide to its Mechanism of Action on Arabinosyl Transferase

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of ethambutol (B1671381), a cornerstone drug in the treatment of tuberculosis. This guide focuses on the drug's targeted inhibition of arabinosyl transferases, critical enzymes in the biosynthesis of the mycobacterial cell wall. The document provides a detailed examination of the molecular interactions, quantitative inhibitory data, and the experimental protocols used to elucidate this mechanism.

Executive Summary

This compound is a bacteriostatic agent that specifically targets the biosynthesis of the arabinan (B1173331) components of two crucial mycobacterial cell wall heteropolysaccharides: arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM).[1][2][3] This inhibitory action is achieved through the direct targeting of a family of membrane-embedded arabinosyltransferases encoded by the embCAB operon.[4][5][6] Specifically, the gene products EmbA, EmbB, and EmbC are the primary targets of this compound.[1][7][8] By inhibiting these enzymes, this compound disrupts the polymerization of arabinose, leading to a compromised cell wall structure, increased permeability, and a synergistic effect with other anti-tuberculosis drugs.[9][10][] This guide delves into the structural basis of this inhibition, the kinetics of the interaction, and the genetic basis of resistance.

The Mycobacterial Cell Wall: A Formidable Barrier and a Key Target

The cell wall of Mycobacterium tuberculosis is a complex and unique structure that provides a formidable barrier against host immune responses and antimicrobial agents.[12] A core component of this wall is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[9][] Arabinogalactan is a branched polysaccharide that serves as a linker, covalently attaching mycolic acids to the peptidoglycan layer.[10] Lipoarabinomannan is a key lipoglycan that plays a crucial role in host-pathogen interactions.[2][7] The synthesis of the arabinan domains of both AG and LAM is dependent on the enzymatic activity of arabinosyltransferases.[3][7]

The Arabinosyl Transferases: EmbA, EmbB, and EmbC

The embCAB operon encodes three essential arabinosyltransferases:

-

EmbA and EmbB: These two proteins form a functional heterodimeric complex (EmbA-EmbB) and are primarily involved in the synthesis of the arabinan core of arabinogalactan.[8][13][14] Specifically, they are crucial for the formation of the terminal hexaarabinoside motif of AG, which is the attachment site for mycolic acids.[13][15]

-

EmbC: This enzyme functions as a homodimer (EmbC-EmbC) and is responsible for the synthesis of the arabinan portion of lipoarabinomannan.[7][16]

All three Emb proteins belong to the glycosyltransferase C (GT-C) superfamily and are integral membrane proteins.[15] They catalyze the transfer of arabinofuranose residues from the donor molecule, decaprenyl-phosphate-arabinose (DPA), to the growing arabinan chain.[15]

Mechanism of this compound Inhibition

This compound exerts its bacteriostatic effect by directly inhibiting the arabinosyltransferase activity of the Emb proteins.[1][10] Cryo-electron microscopy and X-ray crystal structures have revealed that this compound binds to the same active site as the donor and acceptor substrates in both EmbB and EmbC.[17][18] This competitive inhibition blocks the transfer of arabinose residues, thereby halting the polymerization of arabinan chains for both AG and LAM.[1][19] The disruption of AG synthesis prevents the attachment of mycolic acids, leading to a loss of integrity of the outer mycolic acid layer and increased cell wall permeability.[9] The inhibition of LAM synthesis also contributes to the overall disruption of the cell envelope.[7]

The (+)-(S,S)-enantiomer of this compound is the active form, exhibiting significantly higher potency than the (-)-(R,R) and meso-forms.[9]

References

- 1. droracle.ai [droracle.ai]

- 2. tballiance.org [tballiance.org]

- 3. Biogenesis of the mycobacterial cell wall and the site of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Frontiers | Detecting this compound Resistance in Mycobacterium tuberculosis Isolates in China: A Comparison Between Phenotypic Drug Susceptibility Testing Methods and DNA Sequencing of embAB [frontiersin.org]

- 7. The Arabinosyltransferase EmbC Is Inhibited by this compound in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EmbA is an essential arabinosyltransferase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 12. Structure and Function of Mycobacterial Arabinofuranosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of the embA and embB gene products in the biosynthesis of the terminal hexaarabinofuranosyl motif of Mycobacterium smegmatis arabinogalactan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. The Critical Role of embC in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structures of cell wall arabinosyltransferases with the anti-tuberculosis drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. SIAIS Researchers Unveil Structures of Cell Wall Arabinosyltransferases with the First-Line Anti-tuberculosis Drug this compound [shanghaitech.edu.cn]

- 19. Recognition of multiple effects of this compound on metabolism of mycobacterial cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

The In-Vivo Journey of Ethambutol: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethambutol (B1671381) (EMB) is a cornerstone bacteriostatic agent in the combination therapy of tuberculosis (TB), primarily acting to prevent the emergence of resistance to other antitubercular drugs.[1] Its efficacy and safety are intrinsically linked to its pharmacokinetic and metabolic profile. This technical guide provides a comprehensive overview of the in vivo behavior of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME). The content herein is curated for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of key pathways to support further research and development in this field.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in various populations. The following tables summarize key pharmacokinetic parameters from studies in healthy adults, pediatric patients, and patients with renal impairment.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | Value | Conditions | Reference(s) |

| Bioavailability (F) | ~80% | Oral administration | [2] |

| Time to Peak (Tmax) | 2 - 4 hours | Single oral dose | [1][] |

| Peak Plasma Concentration (Cmax) | 4.5 ± 1.0 µg/mL | 25 mg/kg single oral dose, fasting | [4] |

| 3.8 ± 0.8 µg/mL | 25 mg/kg single oral dose, with high-fat meal | [4] | |

| Area Under the Curve (AUC₀-∞) | 28.9 ± 4.7 µg·h/mL | 25 mg/kg single oral dose, fasting | [4] |

| 29.6 ± 4.7 µg·h/mL | 25 mg/kg single oral dose, with high-fat meal | [4] | |

| Volume of Distribution (Vd) | 76.2 L | Population estimate in adults | [5] |

| Clearance (CL) | 77.4 L/h | Population estimate in adults | [5] |

| Elimination Half-life (t½) | 2.5 - 3.6 hours | Normal renal function | [6] |

| Protein Binding | 20 - 30% | [2] |

Table 2: Pharmacokinetic Parameters of this compound in Pediatric Patients

| Parameter | Value | Conditions | Reference(s) |

| Cmax | <1 µg/mL (common) | Multidrug TB regimens | [7] |

| Tmax | >3 hours (delayed absorption common) | Multidrug TB regimens | [7] |

| Notes | Pediatric TB patients often have very low this compound serum concentrations. | [7] |

Table 3: Pharmacokinetic Parameters of this compound in Patients with Renal Impairment

| Parameter | Value | Conditions | Reference(s) |

| Elimination Half-life (t½) | 7 - 15 hours | End-stage renal disease | [6] |

| Notes | Marked drug accumulation has been demonstrated in patients with renal insufficiency. Dosage reduction is necessary. | [1] |

Metabolism of this compound

This compound undergoes hepatic metabolism, although a significant portion of the drug is excreted unchanged. The primary metabolic pathway involves oxidation of the alcohol functional groups.

The metabolism of this compound is initiated by the enzyme alcohol dehydrogenase, which oxidizes one of the primary alcohol groups to an aldehyde intermediate. This intermediate is subsequently further oxidized to a dicarboxylic acid derivative.[1] Up to 15% of an administered dose is excreted in the urine as these two metabolites.[8]

Experimental Protocols

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Below are detailed methodologies for commonly employed analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Human Plasma

This method provides high sensitivity and specificity for the quantification of this compound.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard working solution (e.g., this compound-d8).

-

Add 1.0 mL of methanol (B129727) to precipitate proteins.

-

Vortex the mixture for 5 minutes at 2000 rpm.

-

Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to an HPLC vial for analysis.[9]

2. Chromatographic Conditions:

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: Agilent Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.[9]

-

Mobile Phase: A mixture of methanol and 0.1% trifluoroacetic acid in 5 mM ammonium (B1175870) acetate (B1210297) (90:10 v/v).[9]

-

Flow Rate: 0.500 mL/min.[9]

-

Injection Volume: 5.0 µL.[9]

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

4. Method Validation:

-

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Urine

GC-MS is another robust method for the quantification of this compound, often requiring derivatization to improve volatility.

1. Sample Preparation and Derivatization:

-

Urine samples are collected at specified time points post-dose.

-

An internal standard is added.

-

The samples are subjected to extraction and derivatization, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) derivatives of this compound.

2. GC-MS Conditions:

-

Gas Chromatograph: Equipped with a suitable capillary column.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An optimized temperature gradient is used to separate the analytes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

(Note: Specific instrument parameters will vary depending on the equipment and laboratory.)

Mechanism of Action: Inhibition of Arabinosyl Transferase

This compound's bacteriostatic effect stems from its ability to inhibit the synthesis of the mycobacterial cell wall. Specifically, it targets the enzyme arabinosyl transferase, which is crucial for the polymerization of arabinose into arabinogalactan, a key component of the cell wall.[11] This disruption increases the permeability of the cell wall, making the mycobacterium more susceptible to other drugs.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 4. Pharmacokinetics of this compound under Fasting Conditions, with Food, and with Antacids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Population Pharmacokinetics and Pharmacogenetics of this compound in Adult Patients Coinfected with Tuberculosis and HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myambutol (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 7. Pharmacokinetics of this compound in children and adults with tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C10H24N2O2 | CID 14052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. omicsonline.org [omicsonline.org]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

The Delicate Dance of Structure and Activity: A Deep Dive into Ethambutol and its Derivatives

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structural activity relationship (SAR) of the frontline antituberculosis drug, Ethambutol, and its derivatives. This whitepaper provides a meticulous examination of the chemical modifications that influence the antimycobacterial efficacy of this essential medicine, supported by quantitative data, detailed experimental protocols, and novel visualizations of key concepts.

This compound (EMB) remains a cornerstone in the combination therapy for tuberculosis, a persistent global health threat.[1][2] Its unique mechanism of action, targeting the arabinosyl transferases involved in the synthesis of the mycobacterial cell wall, has spurred extensive research into developing more potent and less toxic analogs.[3][4][5] This guide synthesizes the critical findings from numerous studies to illuminate the path for future drug discovery efforts.

The Core Pharmacophore: Unraveling the Essentials for Activity

The antitubercular activity of this compound is intrinsically linked to its specific chemical architecture. The core pharmacophoric elements are widely recognized as the ethylenediamine (B42938) bridge, the two chiral secondary amine nitrogens, and the two hydroxyl groups of the (S,S)-enantiomer.[1] The spatial arrangement and physicochemical properties of these features are paramount for effective interaction with its target enzymes, EmbA, EmbB, and EmbC.[3]

Stereochemistry: The Decisive Factor

One of the most critical aspects of this compound's SAR is its stereochemistry. The molecule possesses two chiral centers, leading to three stereoisomers: the (S,S), (R,R), and meso forms.[5] The antitubercular activity resides almost exclusively in the (S,S)-enantiomer, which is reported to be 500 times more potent than the (R,R)-enantiomer and 12 times more potent than the meso form.[5] Interestingly, all three isomers contribute to the drug's primary side effect, optic neuritis, highlighting the importance of administering the chirally pure (S,S)-isomer to maximize the therapeutic window.[5][6]

Structure-Activity Relationship: A Detailed Exploration

Systematic modifications of the this compound scaffold have revealed key insights into the structural requirements for antimycobacterial activity. These can be broadly categorized into modifications of the ethylenediamine backbone and the N-alkyl substituents.

The Ethylenediamine Bridge: A Spacer of Critical Length

The two-carbon ethylenediamine linker between the two nitrogen atoms is crucial for activity. Studies have shown that altering this chain length can have a significant impact on the drug's efficacy. While minor modifications might be tolerated, significant deviations often lead to a loss of potency, suggesting an optimal distance requirement for binding to the target enzymes.

N-Alkyl Substituents: Balancing Lipophilicity and Steric Hindrance

The sec-butyl groups attached to the nitrogen atoms play a vital role in the drug's activity. Modifications at this position have been extensively explored, revealing several key trends:

-

Branching: Increased branching on the side chain, such as replacing the ethyl group with an isopropyl group, can lead to a decrease or complete loss of activity, likely due to steric hindrance within the enzyme's binding pocket.[3]

-

Chain Length: Altering the length of the alkyl chain can have a variable impact. For instance, changing the α-ethyl to an α-methyl group has been shown to have a minimal effect on activity.[3]

-

Substitution with Aromatic Rings: Replacing the alkyl groups with aromatic moieties, such as phenyl or substituted phenyl groups, generally leads to a significant decrease in activity.[3] This suggests that the basicity of the nitrogen atoms is crucial, and the introduction of electron-withdrawing aromatic rings reduces this basicity, thereby diminishing activity.[3]

-

Introduction of Polar Groups: The presence of the hydroxyl groups is important for activity. Replacing them or altering their position can negatively affect the compound's potency.

The following diagram illustrates the key structural components of this compound and the sites of modification that have been explored in various SAR studies.

Caption: Key structural features of this compound and the general impact of their modification on antitubercular activity.

Quantitative Analysis of this compound Derivatives

The following tables summarize the in vitro antimycobacterial activity (Minimum Inhibitory Concentration - MIC) of this compound and some of its derivatives against Mycobacterium tuberculosis H37Rv. This data provides a quantitative basis for the structure-activity relationships discussed.

Table 1: Symmetrical this compound Derivatives

| Compound | R1 | R2 | MIC (µg/mL) | Reference |

| This compound | (S)-sec-Butyl | (S)-sec-Butyl | 0.8 | [1] |

| Analog 1 | Isopropyl | Isopropyl | >100 | [3] |

| Analog 2 | Methyl | Methyl | 6.25 | [1] |

| Analog 3 | Cyclopentyl | Cyclopentyl | 3.12 | [1] |

Table 2: Unsymmetrical this compound Derivatives

| Compound | R1 | R2 | MIC (µg/mL) | Reference |

| Analog 4 | (S)-sec-Butyl | Methyl | 1.56 | [1] |

| Analog 5 | (S)-sec-Butyl | Cyclopentyl | 1.56 | [1] |

| Analog 6 | (S)-sec-Butyl | (S)-Allyl | 12.5 | [1] |

| Analog 7 | (S)-sec-Butyl | (S)-Phenyl | 25 | [1] |

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, this guide provides detailed methodologies for key experiments.

General Synthesis of N,N'-Disubstituted this compound Analogs

A common method for synthesizing symmetrical this compound analogs involves the direct alkylation of a primary amine with a dihaloalkane.

Procedure:

-

To a solution of the appropriate (S)-2-amino-1-alkanol (2 equivalents) in a suitable solvent (e.g., ethanol (B145695) or DMF), add a base such as potassium carbonate or triethylamine (B128534) (2-3 equivalents).

-

Add 1,2-dibromoethane (B42909) (1 equivalent) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the pure N,N'-bis(1-hydroxyalkyl-2-yl)ethane-1,2-diamine derivative.

The following diagram outlines a typical workflow for the synthesis and evaluation of this compound derivatives.

Caption: A generalized workflow for the structure-activity relationship study of this compound derivatives.

Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

The MABA is a widely used, reliable, and high-throughput method for determining the MIC of compounds against M. tuberculosis.

Materials:

-

96-well microtiter plates

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Mycobacterium tuberculosis H37Rv culture

-

Alamar Blue reagent

-

Test compounds and control drugs (e.g., this compound, Isoniazid)

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the 96-well plates.

-

Prepare an inoculum of M. tuberculosis H37Rv adjusted to a McFarland standard of 1.0 and dilute it 1:20 in 7H9 broth.

-

Inoculate each well (except for sterility controls) with the bacterial suspension.

-

Include growth control wells (no drug) and sterility control wells (no bacteria).

-

Seal the plates and incubate at 37 °C for 7 days.

-

After incubation, add Alamar Blue solution to each well.

-

Re-incubate the plates for 24 hours.

-

The MIC is determined as the lowest concentration of the compound that prevents a color change of Alamar Blue from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.

Conclusion and Future Directions

The structural activity relationship of this compound is a well-defined yet continuously evolving field of study. The core structural requirements for its antitubercular activity are clearly established, with the (S,S)-stereochemistry and the integrity of the ethylenediamine bridge being paramount. Future research should focus on subtle modifications of the N-alkyl substituents to enhance potency and reduce toxicity. The development of hybrid molecules that combine the pharmacophore of this compound with other antitubercular agents could also be a promising strategy to combat drug-resistant strains of M. tuberculosis. This guide serves as a foundational resource for researchers dedicated to this critical area of drug discovery.

References

- 1. Design, Synthesis and Evaluation of Novel this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

Ethambutol's Effect on the Mycobacterial Cell Wall Synthesis Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed examination of the mechanism of action of ethambutol (B1671381) (EMB), a first-line bacteriostatic drug used in the treatment of tuberculosis. The primary target of this compound is the mycobacterial cell wall, a complex and essential structure for the survival of Mycobacterium tuberculosis. Specifically, this compound inhibits the arabinosyltransferases encoded by the embCAB operon, leading to the disruption of two critical cell wall polysaccharides: arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM).[1][2] This inhibition prevents the final assembly of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, compromising the integrity of the cell wall and increasing its permeability.[3][] This guide elucidates the biosynthetic pathways, the specific molecular interactions of the drug, quantitative data on its efficacy, and the genetic basis of clinical resistance. Furthermore, it details key experimental protocols for studying this compound's effects, aiming to provide a comprehensive resource for researchers in the field.

The Mycobacterial Cell Wall: The Target Environment

The cell wall of Mycobacterium tuberculosis is a unique and complex structure, essential for the bacterium's viability and a primary determinant of its intrinsic resistance to many common antibiotics.[5][6] It is composed of three covalently linked macromolecules forming the cell wall core, known as the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[5][7][8]

-

Peptidoglycan (PG): This is the innermost layer, providing structural rigidity. It is composed of alternating N-acetylglucosamine (GlcNAc) and N-glycolylmuramic acid (MurNGlyc) residues.[6][7]

-

Arabinogalactan (AG): A highly branched polysaccharide linked to the peptidoglycan layer.[5][7] The AG consists of a galactan core to which several arabinan (B1173331) chains are attached.[9] The distal ends of these arabinan chains serve as the attachment points for mycolic acids.[3][9]

-

Mycolic Acids (MA): These are very long-chain (C70-C90) α-alkyl, β-hydroxy fatty acids that form a waxy, hydrophobic outer layer, creating a formidable permeability barrier.[6][10]

In addition to the mAGP complex, the cell envelope contains other crucial components, notably lipoarabinomannan (LAM), a large lipoglycan anchored in the plasma membrane that plays a significant role in host-pathogen interactions.[11][12]

The Arabinogalactan and Lipoarabinomannan Synthesis Pathway

The synthesis of both arabinogalactan and lipoarabinomannan relies on the polymerization of arabinofuranose (Araf) residues. This process is catalyzed by a family of membrane-bound arabinosyltransferases encoded by the emb operon.[5][13] The sugar donor for these reactions is exclusively decaprenylphosphoryl-β-D-arabinofuranose (DPA).[7][14]

The Emb proteins have distinct roles in the biosynthesis of these two polysaccharides:

-

EmbA and EmbB: These proteins are required for the biosynthesis of arabinogalactan.[2][15][16] They are believed to function as a heterodimer (EmbA-EmbB) and are responsible for synthesizing the terminal hexaarabinoside motif of the AG arabinan chains, which is crucial for subsequent mycolylation.[16][17][18]

-

EmbC: This enzyme is essential for the synthesis of the arabinan core of LAM.[1][2][15]

The coordinated action of these enzymes is vital for the proper assembly of the mycobacterial cell wall.

This compound's Mechanism of Inhibition

This compound exerts its bacteriostatic effect by directly inhibiting the arabinosyltransferases EmbA, EmbB, and EmbC.[1][2][15] Structural studies have revealed that this compound binds to a pocket within EmbB and EmbC that overlaps with the binding sites for both the DPA donor and the growing arabinan acceptor chain.[17] This competitive inhibition blocks the transfer of arabinose residues, thereby halting the polymerization of arabinan chains for both AG and LAM.[11][19]

The consequences of this inhibition are severe:

-

Disruption of Arabinogalactan Synthesis: The incomplete AG molecules lack the terminal arabinan motifs necessary for the attachment of mycolic acids.[3]

-

Inhibition of Mycolic Acid Transfer: As a result of the defective AG, the transfer of mycolic acids to the cell wall is blocked.[20][21][22] This leads to the accumulation of mycolic acid precursors, such as trehalose (B1683222) monomycolate (TMM) and trehalose dimycolate (TDM).[23]

-

Disruption of Lipoarabinomannan Synthesis: The synthesis of LAM is also inhibited, affecting a key molecule involved in modulating the host immune response.[2][11]

-

Increased Cell Wall Permeability: The collective disruption of the mAGP complex and LAM synthesis compromises the integrity and hydrophobicity of the cell wall, making it more permeable to other substances and chemotherapeutic agents.[3][][24]

References

- 1. droracle.ai [droracle.ai]

- 2. The Arabinosyltransferase EmbC Is Inhibited by this compound in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 5. portlandpress.com [portlandpress.com]

- 6. Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 9. Arabinogalactan - Wikipedia [en.wikipedia.org]

- 10. pjmonline.org [pjmonline.org]

- 11. Recognition of multiple effects of this compound on metabolism of mycobacterial cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lipoarabinomannan - Wikipedia [en.wikipedia.org]

- 13. Role of embB in natural and acquired resistance to this compound in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lipoarabinomannan and related glycoconjugates: structure, biogenesis and role in Mycobacterium tuberculosis physiology and host–pathogen interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. EmbA is an essential arabinosyltransferase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SIAIS Researchers Unveil Structures of Cell Wall Arabinosyltransferases with the First-Line Anti-tuberculosis Drug this compound [shanghaitech.edu.cn]

- 18. researchgate.net [researchgate.net]

- 19. gosset.ai [gosset.ai]

- 20. journals.asm.org [journals.asm.org]

- 21. go.drugbank.com [go.drugbank.com]

- 22. journals.asm.org [journals.asm.org]

- 23. Effects of this compound on accumulation and secretion of trehalose mycolates and free mycolic acid in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

In Vitro Bacteriostatic and Bactericidal Activity of Ethambutol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vitro activity of ethambutol (B1671381), a first-line bacteriostatic agent against Mycobacterium tuberculosis. The document elucidates the nuanced distinction between its bacteriostatic and bactericidal properties through a comprehensive review of its mechanism of action, supported by quantitative data from susceptibility testing. Detailed experimental protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are presented, alongside visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Dual Nature of this compound's Antimicrobial Action

This compound is a cornerstone in the combination therapy of tuberculosis, primarily recognized for its bacteriostatic effect against actively growing mycobacteria.[1][][3] This means it inhibits the growth and reproduction of bacteria rather than directly killing them.[1] The clinical efficacy of this compound relies on slowing bacterial proliferation, thereby allowing the host's immune system and concomitant bactericidal drugs to clear the infection.[1] While predominantly bacteriostatic, under certain in vitro conditions and at higher concentrations, this compound can exhibit bactericidal effects against some mycobacterial species.[4][5][6] This guide explores the in vitro evidence defining these two facets of this compound's activity.

Mechanism of Action: Inhibition of Mycobacterial Cell Wall Synthesis

The primary molecular target of this compound is the mycobacterial cell wall, a complex and unique structure essential for the survival of the bacillus. This compound specifically inhibits the enzyme arabinosyl transferase, which is encoded by the embB gene.[7][8][9] This enzyme is crucial for the polymerization of D-arabinose into arabinan, a key component of two vital mycobacterial cell wall polysaccharides: arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM).[7][10][11]

Arabinogalactan is covalently linked to peptidoglycan and mycolic acids, forming the mycolyl-arabinogalactan-peptidoglycan complex that constitutes the structural core of the cell wall.[] Lipoarabinomannan is a lipopolysaccharide an non-covalently associated with the cell wall core that plays a role in the host-pathogen interaction. By inhibiting arabinosyl transferase, this compound disrupts the synthesis of arabinogalactan and, to a lesser extent, lipoarabinomannan.[10][11] This disruption of the cell wall assembly leads to increased permeability and loss of structural integrity, ultimately arresting bacterial growth.[][3][8]

Signaling Pathway of this compound's Primary Action

Caption: Mechanism of this compound Action.

Quantitative Analysis: MIC vs. MBC

The distinction between bacteriostatic and bactericidal activity is quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

-

MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12]

-

MBC: The lowest concentration of an antimicrobial agent that results in a ≥99.9% (3-log10) reduction in the initial bacterial inoculum.[12][13]

An agent is generally considered bacteriostatic if the MBC is significantly higher than the MIC (typically an MBC/MIC ratio of >4) and bactericidal if the MBC is close to the MIC (MBC/MIC ratio of ≤4).[13]

This compound MIC and MBC Data for Mycobacterium tuberculosis

| Method | Medium | MIC Range (µg/mL) | MBC Range (µg/mL) | MBC/MIC Ratio | Reference |

| Broth Dilution (Radiometric) | 7H12 Broth | 0.95 - 7.5 | Not explicitly stated, but bactericidal effects were noted | Same range for M. tuberculosis and M. avium | [4][5] |

| Agar (B569324) Dilution | 7H11 Agar | Generally higher than broth dilution | Not reported | Not applicable | [4][5] |

| Resazurin (B115843) Microtitre Assay (REMA) | Liquid Medium | Lower than agar dilution | Not reported | Not applicable | [14][15][16] |

Note: The provided search results indicate that this compound's MIC is lower in liquid media compared to solid media.[4][5][14][15] While bactericidal effects were observed, specific MBC values for a direct ratio calculation are not consistently provided across the studies.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or specialized mycobacterial growth medium (e.g., 7H9 broth supplemented with OADC)

-

Bacterial inoculum standardized to a specific McFarland turbidity standard (e.g., 0.5)

-

This compound stock solution of known concentration

-

Sterile diluent (e.g., MHB, saline)

-

Incubator

Procedure:

-

Prepare Serial Dilutions: A two-fold serial dilution of this compound is prepared directly in the wells of the 96-well plate.[17]

-

Inoculum Preparation: A few colonies of the test mycobacterium are suspended in broth to match a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration in the wells.[17]

-

Inoculation: Each well containing the serially diluted this compound and a growth control well are inoculated with the standardized bacterial suspension. A sterility control well with uninoculated broth is also included.[18]

-

Incubation: The plate is sealed and incubated at the appropriate temperature and duration for the specific mycobacterial species (e.g., 37°C for several days to weeks for M. tuberculosis).

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound that shows no visible growth.[17] For mycobacteria, this can be assessed visually or with the aid of a growth indicator like resazurin.[14][15][16]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step to the MIC assay.

Materials:

-

Agar plates (e.g., Middlebrook 7H10 or 7H11 agar)

-

Micropipettes and sterile tips

Procedure:

-

Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10-100 µL) is taken from each well that showed no visible growth in the MIC assay.

-

Plating: The aliquot is plated onto an appropriate agar medium.[17]

-

Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving bacteria.

-

Reading the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum count.

Experimental Workflow for MIC and MBC Determination

Caption: Workflow for MIC and MBC Determination.

Synergistic Interactions

This compound is rarely used as a monotherapy and its bacteriostatic action is crucial for preventing the emergence of resistance to other bactericidal drugs in combination therapy, such as isoniazid (B1672263) and rifampicin.[1] Interestingly, this compound can enhance the efficacy of other drugs. By increasing the permeability of the mycobacterial cell wall, this compound may facilitate the entry of other antimicrobial agents.[][8] There is also evidence that this compound can act as a transcriptional regulator of the inhA gene, a target of isoniazid, thereby increasing the susceptibility of M. tuberculosis to isoniazid.[][9]

Conclusion

The in vitro activity of this compound is predominantly bacteriostatic, a characteristic defined by its inhibitory effect on mycobacterial cell wall synthesis. While bactericidal activity can be observed, the distinction is concentration and strain-dependent. A thorough understanding of its mechanism of action, coupled with standardized methodologies for determining MIC and MBC, is essential for the continued development of effective anti-tubercular therapies and for interpreting susceptibility data in a clinical and research context. The synergistic potential of this compound highlights its importance as a component of combination chemotherapy, a role that extends beyond its individual antimicrobial activity.

References

- 1. lifelinkr.com [lifelinkr.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. journals.asm.org [journals.asm.org]

- 5. This compound MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. droracle.ai [droracle.ai]

- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 9. Molecular mechanism of the synergistic activity of this compound and isoniazid against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recognition of multiple effects of this compound on metabolism of mycobacterial cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biogenesis of the mycobacterial cell wall and the site of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of this compound MICs for Mycobacterium tuberculosis and Mycobacterium avium isolates by resazurin microtitre assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. emerypharma.com [emerypharma.com]

- 18. protocols.io [protocols.io]

Ethambutol: An In-Depth Technical Guide on its Core Application and Exploration of Potential Non-Tuberculosis Roles

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethambutol (EMB) is a cornerstone first-line bacteriostatic agent in the combination therapy of tuberculosis (TB) and other mycobacterial infections. Its well-established mechanism of action involves the inhibition of arabinosyl transferase, an enzyme crucial for the synthesis of the mycobacterial cell wall. This targeted action disrupts the integrity of the cell wall, leading to the inhibition of bacterial growth. While its efficacy against Mycobacterium tuberculosis and other nontuberculous mycobacteria is extensively documented, the exploration of this compound for non-tuberculosis applications remains a largely uncharted area in early-stage research. This technical guide provides a comprehensive overview of this compound's known mechanism of action, pharmacokinetics, and established clinical use. It also addresses the current landscape of research into its potential repurposed roles, noting a significant lack of substantive preclinical data in areas such as oncology, general mycology, and virology.

Introduction to this compound

Discovered in 1961, this compound is an ethylenediamine (B42938) derivative that has become an indispensable component of multi-drug regimens for treating tuberculosis.[1] It is primarily used in combination with other antitubercular drugs like isoniazid, rifampicin, and pyrazinamide (B1679903) to prevent the emergence of drug-resistant strains.[2] this compound is effective against actively growing mycobacteria and is also used in the treatment of infections caused by nontuberculous mycobacteria (NTM), such as Mycobacterium avium complex (MAC).[3]

Mechanism of Action in Mycobacteria

This compound's primary target is the biosynthesis of the mycobacterial cell wall, a complex and unique structure essential for the bacterium's survival. Specifically, it inhibits the enzyme arabinosyl transferase, which is encoded by the embB gene.[4][5][6] This enzyme is critical for the polymerization of D-arabinofuranose residues into arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM), both of which are major components of the mycobacterial cell wall.[7]

The inhibition of arabinosyl transferase disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased permeability of the cell wall.[4][6] This not only weakens the bacterium but also enhances the efficacy of other co-administered antitubercular drugs.

Pharmacokinetics

| Parameter | Description |

| Absorption | Readily absorbed from the gastrointestinal tract. |

| Distribution | Widely distributed in body tissues and fluids.[2] |

| Metabolism | Partially metabolized in the liver. |

| Excretion | Primarily excreted in the urine. |

Established Clinical Applications

This compound is a core component of the standard multi-drug regimen for the treatment of active tuberculosis. It is also frequently used in the management of infections caused by NTM, including Mycobacterium avium complex, which is common in immunocompromised individuals.[3]

Early-Stage Research on Potential Non-Tuberculosis Applications: A Review of the Landscape

A comprehensive review of scientific literature reveals a notable scarcity of early-stage research into the potential non-tuberculosis applications of this compound. While drug repurposing is a growing field of interest, this compound has not emerged as a significant candidate in published preclinical screenings for anticancer, general antifungal, or antiviral activities.

Anticancer Potential

Extensive searches for preclinical studies evaluating the cytotoxic effects of this compound on cancer cell lines did not yield any significant findings. There is no published data, such as IC50 values, from in vitro screenings against various cancer cell lines. Consequently, there is no information on potential mechanisms of action or signaling pathways that this compound might modulate in cancer cells.

Antifungal Potential (Non-Mycobacterial)

The available literature does not support a broad-spectrum antifungal activity for this compound against common fungal pathogens like Candida albicans or Aspergillus fumigatus. In fact, some clinical observations suggest that the use of combination anti-tuberculosis therapy, which includes this compound, may be associated with an increased risk of oral candidiasis.[8] This indicates a lack of efficacy against Candida species rather than a therapeutic potential. No preclinical studies with minimum inhibitory concentration (MIC) data against these fungi were identified.

Antiviral Potential

There is no evidence in the published scientific literature to suggest that this compound has been investigated for or possesses any antiviral properties. No in vitro or in vivo screening studies reporting on the efficacy of this compound against any viruses were found.

This compound Analogs

Research into analogs of this compound has primarily focused on enhancing its antimycobacterial activity or improving its pharmacokinetic profile for the treatment of tuberculosis and NTM infections.[4][9] These studies have not ventured into exploring the potential of these analogs for non-tuberculosis applications.

Experimental Protocols

Due to the lack of identified early-stage research on the non-tuberculosis applications of this compound, no key experimental protocols for such studies can be provided. The standard methodologies for assessing anticancer, antifungal, and antiviral activities are well-established in the scientific community and would be applicable should such research be undertaken. These include, but are not limited to, MTT assays for cytotoxicity, broth microdilution for antifungal susceptibility testing, and plaque reduction assays for antiviral efficacy.

Conclusion

This compound remains a vital tool in the global fight against tuberculosis and other mycobacterial infections, with a well-defined mechanism of action. However, based on an extensive review of the current scientific literature, there is a significant lack of evidence to support any early-stage research into its potential for non-tuberculosis applications. The scientific community has not, to date, published significant findings on any anticancer, general antifungal, or antiviral properties of this compound. Future drug repurposing screens may include this compound, but at present, its therapeutic role is firmly and exclusively established within the realm of antimycobacterial therapy. For researchers and drug development professionals, this highlights a potential, albeit unexplored, area for initial screening, but also underscores the current void of any foundational data to suggest a high probability of success.

References

- 1. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimycobacterial Assays of Some New this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Repurposing and optimization of drugs for discovery of novel anti-fungals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Tuberculosis Drug and Candida Albicans - Universitas Airlangga Official Website [unair.ac.id]

- 9. Design, Synthesis and Evaluation of Novel this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Ethambutol Dihydrochloride: A Technical Guide

Introduction

Ethambutol dihydrochloride (B599025) is a synthetic bacteriostatic antitubercular agent, widely used in combination with other medications for the treatment of tuberculosis (TB).[1] It exists as the dextrorotatory (S,S)-isomer, which is the therapeutically active form.[2] A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. These properties fundamentally influence the drug's formulation, stability, dissolution, absorption, and overall bioavailability, thereby impacting its therapeutic efficacy and safety. This guide provides an in-depth overview of the core physicochemical characteristics of this compound dihydrochloride, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

General and Structural Properties

This compound dihydrochloride is the hydrochloride salt form of this compound, an ethylenediamine (B42938) derivative.[3] It presents as a white, crystalline powder that is odorless or nearly odorless and can be slightly hygroscopic.[4][5]

| Property | Value | Reference |

| Chemical Name | (+)-(S,S)-2,2'-(Ethylenediimino)di-1-butanol dihydrochloride | [5] |

| CAS Number | 1070-11-7 | [4][5][6] |

| Molecular Formula | C₁₀H₂₄N₂O₂ · 2HCl | [5][6][7] |

| Molecular Weight | 277.23 g/mol | [3][4][5][6] |

| Appearance | White, crystalline, hygroscopic powder | [4][5] |

| Assay | 98.0% to 100.5% (on dried basis) | [6][8] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. This compound dihydrochloride is described as being freely or very soluble in water.[4][5] Experimental data from biowaiver monograph studies provide precise solubility values in various aqueous media, confirming its high solubility status according to the Biopharmaceutics Classification System (BCS).[2]

| Medium | pH | Temperature (°C) | Solubility (mg/mL) | Reference |

| Water | - | Room Temp. | 649 | [2] |

| SGFsp (Simulated Gastric Fluid) | 1.2 | 37 | 771 | [2] |

| Phosphate Buffer | 4.5 | 37 | 706 | [2] |

| SIFsp (Simulated Intestinal Fluid) | 6.8 | 37 | 747 | [2] |

| Ethanol | - | - | Slightly soluble | [4] |

| Chloroform | - | - | Very slightly soluble | [4] |

| Ether | - | - | Practically insoluble | [4][5] |

| DMSO | - | - | Slightly soluble | [7][9] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10][11]

Methodology:

-

Preparation: An excess amount of this compound dihydrochloride is added to a known volume (e.g., 50 mL) of the desired aqueous medium (e.g., pH 1.2, 4.5, 6.8 buffers) in a sealed container.[12]

-

Equilibration: The container is agitated in a temperature-controlled environment, typically a shaking water bath, maintained at 37 ± 1 °C.[2][12]

-

Sampling: Aliquots are withdrawn at predetermined time intervals (e.g., 2, 4, 8, 24, 48, and 72 hours) to establish that equilibrium has been reached.[12]

-

Phase Separation: Immediately after withdrawal, the undissolved solid is separated from the solution. This is achieved by filtration through a non-adsorptive filter (e.g., 0.45 µm pore size) or by high-speed centrifugation.[12]

-

Dilution: To prevent precipitation, the clear filtrate or supernatant may be immediately diluted with a suitable solvent.[12]

-

Quantification: The concentration of dissolved this compound dihydrochloride in the diluted samples is determined using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[2][12]

-

Equilibrium Confirmation: Equilibrium is confirmed when consecutive measurements show a constant concentration, establishing a plateau on the concentration vs. time curve.[12]

-

pH Measurement: The pH of the saturated solution is measured and recorded after equilibrium is achieved.[12]

Dissociation Constant (pKa)

As a weak base, this compound has two protonatable nitrogen atoms, resulting in two distinct pKa values.[2] These values are crucial for predicting the extent of ionization of the drug at different physiological pH values, which in turn affects its solubility, absorption, and distribution.

| Parameter | Value | Temperature (°C) | Method | Reference |

| pKa₁ | 6.3 - 6.6 | 20 | Titration | [2] |

| pKa₂ | 9.5 | 20 | Titration | [2] |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a widely used and reliable method for pKa determination.[13][14]

Methodology:

-

System Calibration: A potentiometer is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13]

-

Sample Preparation: A precise quantity of this compound dihydrochloride is dissolved in purified water or a suitable cosolvent system to create a solution of known concentration (e.g., 1 mM).[13] The ionic strength of the solution is kept constant using an inert salt like 0.15 M KCl.[13]

-

Inert Atmosphere: The drug solution is purged with nitrogen gas before and during the titration to remove dissolved carbon dioxide, which can interfere with the results.[13]

-

Titration: The solution is placed in a thermostatted vessel on a magnetic stirrer, and a calibrated pH electrode is immersed in it. A standardized titrant (e.g., 0.1 M NaOH for the dihydrochloride salt) is added in small, precise increments.[13]

-

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to stabilize before each reading.[13]

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added.

-

pKa Calculation: The pKa values correspond to the pH at the half-equivalence points, which are identified from the inflection points on the sigmoidal titration curve.[14] The procedure is repeated multiple times (minimum of three) to ensure reproducibility.[13]

Other Physicochemical Parameters

A collection of other key properties further characterizes this compound dihydrochloride for pharmaceutical applications.

| Property | Value | Reference |

| Melting Point | 198 - 203 °C | [4][5][15][16] |

| pH of Solution | 3.4 - 4.0 (for a 50 mg/mL solution) | [4] |

| Specific Rotation [α]D | +6.0° to +6.7° (USP) | [8] |

| Log P (octanol/water) | 0.4 (Experimental) | [2] |

| Loss on Drying | ≤ 0.5% | [4][6] |

| Residue on Ignition | ≤ 0.1% | [4] |

Spectroscopic Properties

Spectroscopic analysis is essential for the identification, quantification, and structural elucidation of this compound dihydrochloride.

| Technique | Observation | Reference |

| Infrared (IR) Spectroscopy | The IR absorption spectrum is concordant with the reference standard, serving as a primary identity test. | [5] |

| UV-Vis Spectrophotometry | Direct UV determination is challenging due to low molar absorptivity.[17] Complexation with Cu(II) forms a chromophore suitable for quantification.[18] Another method using sodium periodate (B1199274) and acetylacetone (B45752) yields a yellow chromogen with λmax at 412 nm.[19] | |

| ¹H NMR (DMSO-d₆) | δ (ppm): 0.92 (t), 1.68 (m), 3.06 (m), 3.71 (m), 5.40 (s), 9.29 (d) | [20] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 10.24, 20.78, 41.27, 57.99, 60.74 | [20] |

Experimental Protocol: Identity Test by Infrared Spectroscopy

This protocol is based on standard pharmacopeial methods for identity confirmation.[5]

Methodology:

-

Sample Preparation: A small amount of this compound dihydrochloride is intimately mixed with dry potassium bromide (KBr) and compressed into a thin, transparent pellet. Alternatively, a mineral oil (Nujol) mull can be prepared.

-

Spectrum Acquisition: The sample is placed in an IR spectrophotometer, and the spectrum is recorded over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

-

Comparison: The obtained spectrum is compared with the official reference spectrum of this compound Dihydrochloride RS (Reference Standard). The positions and relative intensities of the absorption bands must be concordant for the test to pass.[5]

-

Recrystallization (if needed): If the spectra are not concordant, the test substance and the reference standard are separately dissolved in a minimal amount of methanol, evaporated to dryness, and the residues are used to prepare new samples for analysis.[5] This step helps to eliminate potential differences due to polymorphism.[5]

The physicochemical properties of this compound dihydrochloride define it as a highly water-soluble, crystalline weak base. Its high solubility across the physiological pH range facilitates good dissolution, a prerequisite for reliable absorption. The defined pKa values, melting point, and spectroscopic fingerprints provide the necessary parameters for quality control, formulation development, and ensuring the stability and efficacy of the final dosage form. The experimental protocols and data presented in this guide offer a comprehensive resource for professionals engaged in the research and development of this vital antitubercular medicine.

References

- 1. This compound | C10H24N2O2 | CID 14052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fip.org [fip.org]

- 3. This compound Hydrochloride | C10H26Cl2N2O2 | CID 14051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. cdn.who.int [cdn.who.int]

- 6. toku-e.com [toku-e.com]

- 7. caymanchem.com [caymanchem.com]

- 8. pharmacopeia.cn [pharmacopeia.cn]

- 9. This compound (hydrochloride) | CAS 1070-11-7 | Cayman Chemical | Biomol.com [biomol.com]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 15. This compound dihydrochloride | 1070-11-7 [chemicalbook.com]

- 16. This compound [drugfuture.com]

- 17. researchgate.net [researchgate.net]

- 18. scielo.br [scielo.br]

- 19. ijpsonline.com [ijpsonline.com]

- 20. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for Ethambutol Susceptibility Testing of Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethambutol (B1671381) (EMB) is a crucial first-line bacteriostatic agent in the treatment of tuberculosis (TB), primarily used to prevent the emergence of resistance to other companion drugs like isoniazid (B1672263) and rifampin.[1] It functions by disrupting the synthesis of the mycobacterial cell wall.[1][2] Accurate determination of Mycobacterium tuberculosis susceptibility to this compound is paramount for effective patient management and for preventing the spread of drug-resistant TB. This document provides detailed application notes and protocols for various phenotypic and genotypic methods used for this compound susceptibility testing.

Phenotypic Susceptibility Testing Methods

Phenotypic methods assess the ability of M. tuberculosis to grow in the presence of a specific concentration of an antimicrobial agent. These methods are considered the gold standard for determining drug resistance.

Agar (B569324) Proportion Method

The agar proportion method is a widely accepted reference method for drug susceptibility testing of M. tuberculosis.[1] It determines the proportion of bacilli in a culture that are resistant to a specific "critical concentration" of a drug. An isolate is deemed resistant if the number of colonies growing on the drug-containing medium is ≥1% of the colonies on the drug-free control.[1]

Quantitative Data Summary

| Method | Medium | Critical Concentration (μg/mL) | Turnaround Time | Remarks |

| Agar Proportion | Middlebrook 7H10 or 7H11 | 5.0[3][4] | 3 weeks[5][6] | Considered a reference method; can be complex to prepare.[1] |

Experimental Protocol: Agar Proportion Method

-

Media Preparation:

-

Prepare Middlebrook 7H10 or 7H11 agar medium according to the manufacturer's instructions.

-

After autoclaving and cooling to 50-55°C, supplement the medium with oleic acid-albumin-dextrose-catalase (OADC) enrichment.

-

Divide the medium into two portions. To one portion, add this compound to achieve the final critical concentration (e.g., 5.0 µg/mL). The other portion will serve as the drug-free control.

-

Dispense the media into quadrants of a petri dish or into separate plates.

-

-

Inoculum Preparation:

-

From a pure culture of M. tuberculosis on solid medium, select a few colonies and suspend them in sterile saline or Middlebrook 7H9 broth containing glass beads.

-

Vortex for 1-2 minutes to create a homogeneous suspension.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Prepare two dilutions of the standardized suspension: a 10⁻² and a 10⁻⁴ dilution.

-

-

Inoculation:

-

Inoculate the drug-free control quadrants/plates with 100 µL of both the 10⁻² and 10⁻⁴ dilutions.

-

Inoculate the this compound-containing quadrants/plates with 100 µL of the 10⁻² dilution.

-

-

Incubation:

-

Result Interpretation:

-

After incubation, count the number of colonies on both the control and drug-containing media.

-

The control plate inoculated with the 10⁻⁴ dilution should yield between 50 and 200 colonies for a valid test.

-

Calculate the percentage of resistant bacilli: (Number of colonies on drug medium / Number of colonies on control medium from the corresponding dilution) x 100.

-

Susceptible: Growth on the drug-containing medium is less than 1% of the growth on the drug-free control.

-

Resistant: Growth on the drug-containing medium is 1% or more of the growth on the drug-free control.

-

Workflow for Agar Proportion Method

References

- 1. aphl.org [aphl.org]

- 2. Frontiers | Detecting this compound Resistance in Mycobacterium tuberculosis Isolates in China: A Comparison Between Phenotypic Drug Susceptibility Testing Methods and DNA Sequencing of embAB [frontiersin.org]

- 3. dshs.texas.gov [dshs.texas.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. aphl.org [aphl.org]

- 6. M. tuberculosis complex, AFB Agar Proportion Drugs, AFB Agar Proportion Drugs, this compound | Texas DSHS [dshs.texas.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Ethambutol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethambutol (B1671381) is a primary bacteriostatic agent used in the treatment of tuberculosis. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) offers a sensitive, specific, and robust method for this purpose. This document provides a detailed overview of HPLC methods for this compound quantification, including validated protocols and comparative data.

Chromatographic Methods Overview

Several reversed-phase HPLC (RP-HPLC) methods have been developed for the determination of this compound.[1] These methods vary in their chromatographic conditions, including the stationary phase, mobile phase composition, and detection wavelength. Pre-column derivatization is often employed to enhance the analyte's chromophoric properties, thereby improving detection sensitivity, especially in complex biological samples.[2][3]

A common approach involves the use of a C18 column with a mobile phase consisting of a buffer and an organic modifier.[4][5] For instance, a mixture of acetonitrile (B52724) and a buffer solution is frequently used.[6] Detection is typically performed using a UV detector at a low wavelength, such as 200 nm or 210 nm, as this compound itself has a poor chromophore.[2][6][7] To overcome this limitation, derivatization with agents like phenylethylisocyanate (PEIC) can be performed, allowing for more sensitive detection.[3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from various validated HPLC methods for this compound quantification, providing a comparative overview of their performance characteristics.

Table 1: HPLC Methods for this compound Quantification in Pharmaceutical Formulations

| Parameter | Method 1[6] | Method 2[8] | Method 3[9] |

| Column | C18 (4.6 x 150 mm, 5 µm) | C18 | Purospher STAR RP-18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Buffer (pH 7.0) (50:50, v/v) | Methanol:Water:Glacial Acetic Acid (70:30:0.2, v/v/v) | Gradient elution with Potassium Phosphate buffer and Acetonitrile |